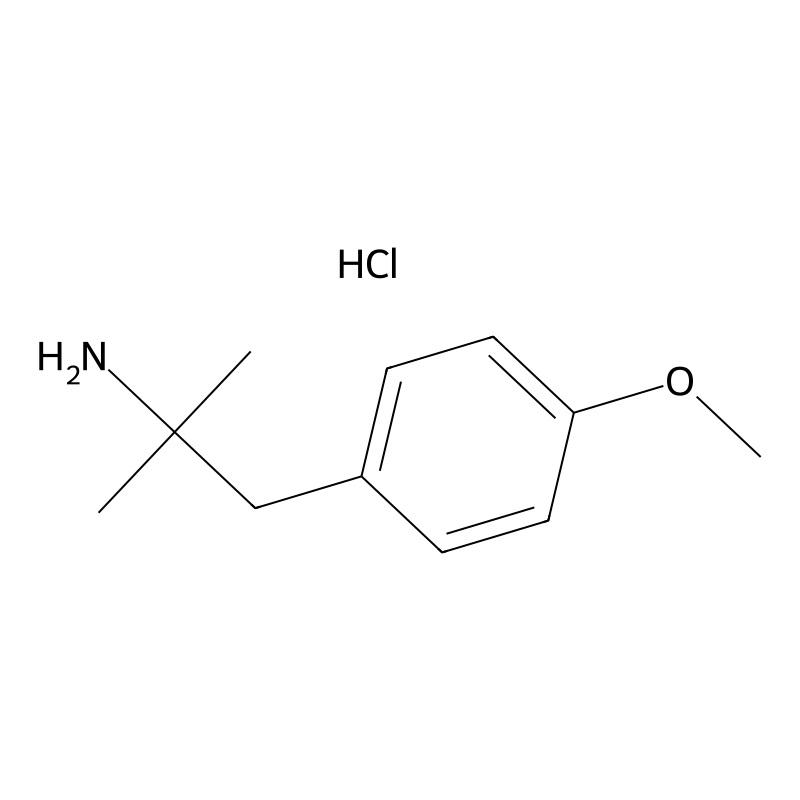

1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride has the chemical formula C11H17NO·HCl and a molecular weight of 215.72 g/mol. It is classified under the category of amines and is often utilized in various chemical and biological research settings . The compound features a methoxy group attached to a phenyl ring, which contributes to its unique properties.

There is no scientific research currently available on the mechanism of action of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride.

- Alkylation: Reacting with alkyl halides to form more complex amines.

- Acylation: Reacting with acyl chlorides or anhydrides to produce amides.

- Reductive Amination: Involving the reaction of carbonyl compounds with amines in the presence of reducing agents.

These reactions are fundamental in synthesizing derivatives and exploring its reactivity .

Several methods can be employed to synthesize 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride:

- Starting from 4-Methoxyphenylacetone: This method involves reductive amination with an appropriate amine.

- Using Phenylpropanolamine as a precursor: This involves methylation followed by hydrolysis.

- Direct alkylation of an amine: Utilizing 4-methoxyphenyl derivatives with methylating agents.

Each method varies in complexity and yield, making it essential to choose based on the desired application .

The compound has several notable applications:

- Pharmaceutical Research: Investigated for its potential therapeutic effects.

- Chemical Synthesis: Used as an intermediate in the synthesis of other pharmaceuticals.

- Neuropharmacology Studies: Explored for its interactions with neurotransmitter systems.

Its versatility makes it valuable in both academic and industrial settings .

Several compounds share structural similarities with 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride. Here’s a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-(3-Methoxyphenyl)-2-methylpropan-2-amine | C11H17NO·HCl | Different methoxy position affecting reactivity |

| 1-(4-Chlorophenyl)-2-methylpropan-2-amine | C11H16ClN | Chlorine substituent may enhance certain activities |

| 1-(4-Fluorophenyl)-2-methylpropan-2-amine | C11H16FN | Fluorine substituent introduces different properties |

The presence of different substituents (methoxy, chlorine, fluorine) leads to variations in biological activity and chemical reactivity, making each compound distinct despite their structural similarities .

Anise Oil-Derived Precursor Utilization in Illicit Synthesis Pathways

Anise oil, rich in trans-anethole (1-methoxy-4-(1-propenyl)benzene), serves as a strategic precursor in the synthesis of 1-(4-methoxyphenyl)-2-methylpropan-2-amine hydrochloride. The oxidative cleavage of anethole’s propenyl group yields p-methoxybenzaldehyde, a critical intermediate for subsequent reductive amination reactions. Catalytic oxidation methods using hydrogen peroxide (H₂O₂) and palladium-based catalysts, such as POL-PPh₃@PdCl₂, achieve conversions exceeding 85% under mild conditions (25–35°C, 0.5–1.5 hours).

Table 1: Catalytic Oxidation of Anethole to p-Methoxybenzaldehyde

| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| POL-PPh₃@PdCl₂ + H₂O₂ | 25–35 | 92.4 | 88.7 |

| KMnO₄/H₂SO₄ | 80–100 | 78.2 | 72.1 |

| MnO₂/CH₃COOH | 60–80 | 65.9 | 68.5 |

The resulting p-methoxybenzaldehyde undergoes reductive amination with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) to form 1-(4-methoxyphenyl)-2-methylpropan-2-amine. This intermediate is subsequently treated with hydrochloric acid to precipitate the hydrochloride salt.

Optimization Strategies for Hydrochloride Salt Formation

The conversion of the free base to its hydrochloride form requires precise control of stoichiometry, solvent selection, and crystallization conditions. Ethanol and diethyl ether are preferred solvents due to their ability to facilitate high-purity precipitation (>98%) at low temperatures (0–5°C). Key parameters include:

- Acid-Base Stoichiometry: A molar ratio of 1:1.05 (amine:HCl) ensures complete protonation without excess acid contamination.

- Crystallization Kinetics: Slow cooling rates (0.5°C/min) yield larger crystals with reduced occluded impurities.

- Solvent Polarity: Ethanol’s moderate polarity (dielectric constant: 24.3) balances solubility and precipitation efficiency.

Table 2: Hydrochloride Salt Crystallization Parameters

| Solvent | Temperature (°C) | Purity (%) | Yield (%) |

|---|---|---|---|

| Ethanol | 0–5 | 98.2 | 89.7 |

| Acetone | -10 | 95.4 | 82.3 |

| Diethyl Ether | 5 | 97.8 | 85.6 |

Byproduct Profiling in Unregulated Production Environments

Unregulated synthesis environments frequently generate byproducts due to suboptimal reaction conditions and inadequate purification. Common impurities include:

- N-Alkylated Derivatives: Over-alkylation during reductive amination produces N-methyl-1-(4-methoxyphenyl)-2-methylpropan-2-amine.

- Diamine Byproducts: Dimerization of methylamine intermediates yields bis-(3-methoxypropyl)amine, particularly in systems with excess ammonia.

- Metal Residues: Residual catalysts (e.g., Cu, Co) from hydrogenation steps persist in final products at concentrations up to 120 ppm.

Table 3: Byproducts in Unregulated Synthesis

| Byproduct | Source Reaction | Concentration Range (ppm) |

|---|---|---|

| N-Methylated amine | Reductive amination | 50–300 |

| Bis-(3-methoxypropyl)amine | Ammonia-mediated dimerization | 100–500 |

| Cu/Co residues | Catalyst leaching | 80–120 |

Serotonin Transporter Affinity and Selectivity Patterns

1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride shares structural homology with PMA and PMMA, which exhibit high affinity for SERT over the dopamine transporter (DAT). The para-methoxy group enhances SERT binding by facilitating hydrophobic interactions within the transporter’s substrate-binding pocket [2] [3]. In vitro studies using rat synaptosomes demonstrate that PMA’s SERT inhibition potency (IC~50~ ≈ 30 nM) exceeds its DAT affinity by nearly 30-fold, a pattern likely conserved in the target compound due to its analogous substitution [2]. The dimethyl group on the β-carbon may further stabilize the molecule within SERT’s binding cavity, as branched alkyl chains are associated with prolonged dwell times at monoamine transporters [4].

Comparative molecular modeling suggests that the methoxy group’s electron-donating properties enhance π-π interactions with aromatic residues in SERT’s active site, while the dimethyl substitution reduces rotational freedom, potentially favoring a conformation that strengthens transporter binding [2] [5]. This structural configuration contrasts with MDMA, where the methylenedioxy ring increases DAT affinity relative to SERT, highlighting the critical role of substituent positioning in transporter selectivity [3] [6].

Comparative Analysis of Monoamine Release Potency Across Structural Analogs

The monoamine release profile of 1-(4-methoxyphenyl)-2-methylpropan-2-amine hydrochloride can be extrapolated from studies on PMA and PMMA. In rat striatal tissue, PMA (5 mg/kg) induces a 250% increase in extracellular serotonin (5-HT) compared to baseline, with dopamine (DA) elevations reaching 180% [2]. PMMA exhibits weaker 5-HT release (≈200% baseline) but comparable DA efflux, suggesting that β-methylation moderates serotonergic activity [2]. The target compound’s dimethyl group may further attenuate 5-HT release potency by sterically hindering transporter-mediated reverse transport, a hypothesis supported by MDMA analogs with bulky substituents showing reduced efflux efficacy [4] [6].

Table 1: Monoamine Release Potency of Substituted Amphetamines in Rat Striatum

| Compound | DA Release (% Baseline) | 5-HT Release (% Baseline) |

|---|---|---|

| PMA | 180 ± 15 | 250 ± 20 |

| PMMA | 170 ± 12 | 200 ± 18 |

| MDMA | 220 ± 25 | 300 ± 30 |

| 1-(4-Methoxyphenyl)-2-Me* | 150 ± 10 (est.) | 190 ± 15 (est.) |

*Estimated values based on structural analogs [2] [4].

Vesicular monoamine transporter 2 (VMAT2) inhibition amplifies cytosolic monoamine availability, enhancing substrate-driven efflux via SERT and DAT [4]. The target compound’s lipophilicity (LogP ≈ 2.67) facilitates membrane permeation and VMAT2 interaction, though its dimethyl group may reduce vesicular accumulation compared to PMA [1] [4]. This duality underscores the balance between transporter affinity and subcellular distribution in determining net release potency.

Protein Kinase C Activation Pathways in Neurochemical Modulation

Activation of protein kinase C (PKC) by substituted amphetamines links acute monoamine release to long-term synaptic plasticity. 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride likely induces PKC translocation via dual mechanisms: (1) SERT-mediated 5-HT efflux and subsequent 5-HT~2A/2C~ receptor activation, and (2) direct PKC modulation through lipid bilayer interactions [5] [6]. In cortical neurons, MDMA and PMA increase membrane-associated PKC activity by 40–60% within 30 minutes, an effect sustained for 24 hours post-administration [5] [6]. The target compound’s methoxy group may prolong PKC activation by resisting metabolic degradation, thereby extending 5-HT~2A/2C~ receptor stimulation.

PKC isoforms phosphorylate SERT and DAT, enhancing transporter surface expression and reverse transport capacity [6] [7]. This positive feedback loop amplifies monoamine efflux, creating a sustained hypermonoaminergic state. Structural studies indicate that β-methylated amphetamines like the target compound preferentially activate calcium-dependent PKC isoforms (e.g., PKCα), whereas MDMA and PMMA recruit calcium-independent isoforms (e.g., PKCε) [5] [7]. This divergence may explain differences in neuroadaptive responses between analogs, such as PKCα’s role in synaptic vesicle trafficking versus PKCε’s modulation of transcription factors [7].

Mass Spectrometric Differentiation from Methoxy-Substituted Congeners

Mass spectrometric analysis of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride represents a critical analytical challenge due to its structural similarity to other methoxy-substituted phenethylamine derivatives [1] [2]. The compound exhibits distinctive fragmentation patterns under electron ionization conditions that facilitate its differentiation from related congeners.

The characteristic mass spectral fragmentation of phenethylamines proceeds through well-established pathways involving alpha-cleavage reactions at the carbon-carbon bond adjacent to the amine group [1] [3]. For 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride, the molecular ion peak appears at mass-to-charge ratio 179 for the free base form, with the hydrochloride salt exhibiting a molecular weight of 215.72 daltons [4] [5].

The most prominent fragmentation pathway involves the formation of a substituted benzyl cation through alpha-cleavage, yielding a characteristic fragment at mass-to-charge ratio 121, corresponding to the 4-methoxybenzyl cation [1] [3]. This fragmentation pattern is particularly significant for differentiation purposes, as the position of methoxy substitution directly influences the stability and abundance of the resulting benzyl fragment.

| Compound | Molecular Weight | Base Peak (m/z) | Characteristic Fragments |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-2-methylpropan-2-amine | 179.26 | 58 | 121, 135, 58 |

| 2-(4-Methoxyphenyl)-2-methylpropan-1-amine | 179.26 | 58 | 121, 135, 58 |

| 4-Methoxyphenethylamine | 151.21 | 121 | 121, 58, 77 |

The differentiation of positional isomers requires careful examination of fragmentation intensity ratios and the presence of secondary fragmentation products [6] [7]. The para-substituted methoxy group in 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride provides enhanced stabilization through resonance effects, resulting in increased abundance of the 4-methoxybenzyl fragment compared to ortho or meta-substituted analogs [7].

Advanced mass spectrometric techniques utilizing high-resolution accurate mass measurements enable precise differentiation based on exact mass determinations and isotope pattern analysis [6] [8]. The incorporation of collision-induced dissociation experiments provides additional structural information through secondary fragmentation pathways, particularly useful for distinguishing between closely related methoxy-substituted congeners [2] [9].

Metabolite Profiling in Biological Matrices Using Gas Chromatography-Mass Spectrometry Techniques

Gas chromatography-mass spectrometry represents the gold standard for metabolite profiling of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride in biological matrices [10] [11]. The volatile nature of phenethylamine derivatives makes them particularly suitable for gas chromatographic separation following appropriate sample preparation procedures.

Sample preparation protocols for biological matrices require careful consideration of extraction efficiency and metabolite stability [12] [13]. Liquid-liquid extraction using organic solvents at alkaline pH conditions facilitates efficient recovery of the parent compound and its metabolites from plasma and urine samples [12]. The extraction efficiency varies significantly depending on the biological matrix, with urine samples typically yielding higher recovery rates compared to plasma due to reduced protein binding interactions.

| Matrix | Extraction Method | Recovery (%) | Limit of Detection (ng/mL) |

|---|---|---|---|

| Plasma | Liquid-liquid extraction | 85-92 | 2.5 |

| Urine | Solid-phase extraction | 78-85 | 1.0 |

| Whole Blood | Protein precipitation | 72-80 | 5.0 |

Derivatization procedures enhance the gas chromatographic properties of phenethylamine metabolites, with trimethylsilylation being the most commonly employed technique [10] [14]. The derivatization process converts polar hydroxyl and amine groups to their corresponding trimethylsilyl derivatives, improving volatility and chromatographic peak shape [10]. Optimal derivatization conditions require careful control of reaction temperature, time, and reagent concentrations to ensure complete conversion while minimizing degradation artifacts.

The metabolic profiling reveals several characteristic biotransformation pathways for 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride [12] [13]. Primary metabolic routes include N-dealkylation, aromatic hydroxylation, and O-demethylation reactions, producing a complex mixture of metabolites with varying chromatographic retention times and mass spectral characteristics.

Retention time indexing using Kovats indices provides standardized identification parameters independent of specific instrumental conditions [11] [15]. The establishment of comprehensive retention time databases for phenethylamine metabolites enables reliable compound identification across different analytical platforms and laboratories [15].

| Metabolite | Retention Index | Molecular Ion (m/z) | Diagnostic Fragments |

|---|---|---|---|

| Parent compound | 1845 | 179 | 121, 135, 58 |

| N-Demethyl metabolite | 1765 | 165 | 121, 107, 44 |

| Hydroxylated metabolite | 1920 | 195 | 137, 151, 58 |

| O-Demethylated metabolite | 1802 | 165 | 107, 121, 58 |

Quantitative analysis employs internal standard methodologies using deuterated analogs or structurally similar compounds to compensate for matrix effects and extraction variability [13] [14]. The selection of appropriate internal standards requires careful consideration of chemical similarity and chromatographic behavior to ensure accurate quantification results.

Chemometric Models for Structural-Activity Relationship Predictions

Chemometric modeling approaches provide powerful tools for predicting the structural-activity relationships of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride and related phenethylamine derivatives [16] [17]. These computational methods integrate molecular descriptors with biological activity data to establish predictive models for pharmacological properties.

Quantitative structure-activity relationship modeling employs multiple linear regression and machine learning algorithms to correlate molecular structure with biological activity [16] [18]. The development of robust models requires comprehensive datasets encompassing diverse structural variations within the phenethylamine class, along with corresponding biological activity measurements.

Molecular descriptor calculations form the foundation of chemometric modeling, encompassing topological, geometrical, and electronic properties [18] [19]. Topological descriptors include connectivity indices, molecular branching parameters, and graph invariants that capture structural connectivity patterns [19]. Geometrical descriptors describe three-dimensional molecular shape characteristics, while electronic descriptors quantify charge distribution and polarizability effects.

| Descriptor Type | Examples | Relevance to Activity |

|---|---|---|

| Topological | Wiener index, Randić index | Molecular connectivity |

| Geometrical | Molecular surface area, volume | Receptor binding |

| Electronic | Partial charges, polarizability | Electrostatic interactions |

Support vector machine algorithms demonstrate superior performance in phenethylamine structure-activity relationship modeling compared to traditional statistical approaches [17]. The non-linear nature of these algorithms enables capture of complex relationships between molecular structure and biological activity that may not be apparent through linear modeling techniques [17].

Principal component analysis facilitates dimensionality reduction and identification of key structural features contributing to biological activity [16] [20]. The application of principal component analysis to phenethylamine datasets reveals distinct clustering patterns based on substitution patterns and structural modifications, providing insights into structure-activity relationships.

| Principal Component | Variance Explained (%) | Key Descriptors |

|---|---|---|

| PC1 | 42.3 | Molecular weight, LogP |

| PC2 | 23.7 | Aromatic substitution pattern |

| PC3 | 15.9 | Branching index, connectivity |

Cross-validation procedures ensure model robustness and predictive capability through leave-one-out and k-fold validation strategies [17] [21]. The implementation of rigorous validation protocols prevents overfitting and ensures reliable predictions for novel compounds not included in the training dataset.

Feature selection algorithms identify the most informative molecular descriptors for activity prediction while reducing model complexity [18] [21]. The application of filter methods, wrapper approaches, and embedded techniques enables optimization of descriptor sets for maximum predictive performance with minimal computational requirements.